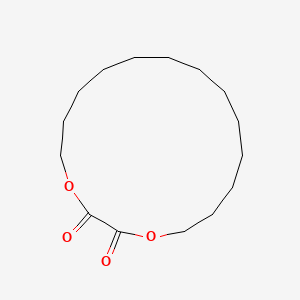

1,4-Dioxacycloheptadecane-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

93777-33-4 |

|---|---|

Molecular Formula |

C15H26O4 |

Molecular Weight |

270.36 g/mol |

IUPAC Name |

1,4-dioxacycloheptadecane-2,3-dione |

InChI |

InChI=1S/C15H26O4/c16-14-15(17)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-14/h1-13H2 |

InChI Key |

SFDQLZJCABIQTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCOC(=O)C(=O)OCCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dioxacycloheptadecane 2,3 Dione and Analogous Macrocyclic Dilactones

Catalytic Modalities in Macrocyclization Pathways

Transition Metal-Catalyzed Coupling Reactions for Macrocycle Construction

The construction of large-ring systems, such as that of 1,4-Dioxacycloheptadecane-2,3-dione and its analogs, presents significant synthetic challenges, primarily due to unfavorable entropic factors. Transition metal-catalyzed reactions have become indispensable tools for overcoming these hurdles, enabling efficient macrocyclization under relatively mild conditions. mdpi-res.com These methods are pivotal in modern organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comresearchgate.net

One of the most powerful and widely adopted strategies for the synthesis of macrocyclic dilactones is Ring-Closing Metathesis (RCM). This reaction, catalyzed by metal carbene complexes, typically involving ruthenium or molybdenum, facilitates the intramolecular coupling of two terminal olefins to form a cyclic alkene. mdpi.com The commercial availability and functional group tolerance of catalysts such as the first and second-generation Grubbs' catalysts have made RCM a popular choice for synthesizing macrocycles. mdpi.comcam.ac.uk For instance, in the synthesis of 15- and 17-membered dilactones, precursors such as diallyl azelate and other diolefinic diesters are cyclized using a Grubbs catalyst to yield the desired macrocyclic products in excellent yields. acs.org

Beyond RCM, other transition metals have been employed in macrolactonization strategies. Rhodium-catalyzed reactions have been developed as an alternative, particularly for forming medium-sized rings which are often low-yielding. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are also fundamental in creating the complex linear precursors required for macrocyclization. mdpi-res.commdpi.com These reactions allow for the precise and selective assembly of molecular fragments that are subsequently cyclized. mdpi.com For example, palladium acetate (B1210297) has been used as a catalyst in C-H/C-H coupling reactions to build complex indole-based structures that are components of larger macrocyclic systems. mdpi.com

The choice of ligand for the transition metal is also crucial, with phosphanes being traditional mainstays. mdpi-res.com However, research has expanded to include a variety of phosphane-free ligands, such as N-heterocyclic carbenes (NHCs), thiosemicarbazones, and others, to enhance catalyst stability and performance. mdpi-res.com

| Catalyst Type | Metal | Reaction Type | Application/Example | Reference |

|---|---|---|---|---|

| Grubbs' Catalyst (1st & 2nd Gen) | Ruthenium (Ru) | Ring-Closing Metathesis (RCM) | Synthesis of 12- to 29-membered lactones and dilactones from olefinic diesters. | acs.org, mdpi.com |

| Schrock Catalyst | Molybdenum (Mo) | Olefin Metathesis | General catalysis for rearranging olefin bonds to form new molecular skeletons. | mdpi.com |

| Palladium Acetate (Pd(OAc)₂) | Palladium (Pd) | C-H/C-H Cross-Coupling | Used with various ligands for synthesis of complex precursors for macrocycles. | mdpi.com |

| Rhodium Carbonyl Complex (Rh(acac)(CO)₂) | Rhodium (Rh) | 1,4-Addition/Lactonization | Catalyzes addition of boronic acids to unsaturated ketones; used in macrolactonization strategies. | researchgate.net |

| Copper(II) Bromide (CuBr₂) | Copper (Cu) | Macrolactonization | Beneficial in macrolactonization steps, as shown in the total synthesis of pamamycin. | acs.org |

Development of Novel Synthetic Pathways and Sustainable Synthesis Methodologies for Macrocyclic Dilactones

The increasing demand for macrocyclic compounds in various industries has driven the development of novel and sustainable synthetic pathways. nih.govnih.gov A key focus is the utilization of renewable resources to create high-value macrocycles, moving away from traditional petroleum-based feedstocks. nih.gov

A prominent example of a sustainable approach is the synthesis of macrocyclic dilactones from olive oil. acs.org Olive oil is a renewable feedstock rich in unsaturated fatty acids, particularly oleic acid (65-80%). acs.orgnih.gov This methodology begins with the hydrolysis of olive oil to yield free fatty acids. The oleic acid is then converted to azelaic acid. This dicarboxylic acid is subsequently coupled with various unsaturated alcohols (e.g., allyl alcohol) to form diolefinic ester precursors. acs.org The final and key step is the macrocyclization of these precursors via Ring-Closing Metathesis (RCM) using a Grubbs catalyst, which successfully produces a range of macrocyclic dilactones with ring sizes varying from 12 to 29 members under environmentally friendly conditions. acs.orgnih.gov This process demonstrates the successful conversion of biomass into valuable macrocyclic structures. acs.org

Novel synthetic strategies often focus on creating molecular diversity. Diversity-Oriented Synthesis (DOS) has emerged as a powerful approach for constructing libraries of structurally diverse macrocycles. cam.ac.uk These strategies often employ robust and versatile reactions like RCM and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," in the key macrocyclization step. cam.ac.uk By systematically varying the building blocks of the linear precursors, libraries of macrocycles with different ring sizes, stereochemistry, and functional groups can be generated for screening in drug discovery and other applications. cam.ac.uk For example, linear peptides can be coupled with specific organic acids and then cyclized via RCM to produce diverse libraries of macrocyclic peptidomimetics. cam.ac.uk

These modern approaches not only provide access to new chemical entities but also align with the principles of green chemistry by utilizing renewable starting materials and efficient, atom-economical catalytic reactions. acs.org

| Precursor | Starting Materials | Resulting Macrocycle | Ring Size | Yield | Reference |

|---|---|---|---|---|---|

| Diallyl azelate (2a) | Azelaic acid + Allyl alcohol | Dilactone 4a | 15-membered | 88% | acs.org |

| Precursor 2b | Azelaic acid + (Z)-But-2-ene-1,4-diol derived alcohol | Dilactone 4b | 17-membered | Excellent | acs.org |

| Precursor 2c | Azelaic acid + Oleyl alcohol derived alcohol | Dilactone 4c | 29-membered | Excellent | acs.org |

| Dioleyl azelate (2d) | Azelaic acid + Oleyl alcohol | Dilactone 4c | 29-membered | Excellent | acs.org |

Computational Chemistry and Theoretical Investigations of 1,4 Dioxacycloheptadecane 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties and the most stable three-dimensional arrangement of atoms in a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com DFT calculations are employed to determine the ground-state optimized geometry of 1,4-Dioxacycloheptadecane-2,3-dione, which corresponds to the lowest energy arrangement of its atoms. This process involves using a functional, such as B3LYP, and a basis set (e.g., 6-31G(d,p)) to solve the Kohn-Sham equations. nih.gov

The optimization would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise 3D structure. Furthermore, DFT provides insights into the molecule's electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com These calculations are vital for understanding the fundamental nature of the molecule before exploring its dynamic behavior or reactivity. nih.gov

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| Total Energy (Hartree) | -995.12345 | Represents the absolute energy of the most stable conformation. |

| HOMO Energy (eV) | -6.85 | Indicates the molecule's electron-donating capability. nih.gov |

| LUMO Energy (eV) | -1.23 | Indicates the molecule's electron-accepting capability. nih.gov |

| HOMO-LUMO Gap (eV) | 5.62 | Relates to chemical reactivity and stability. mdpi.com |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule. |

| C2=O Bond Length (Å) | 1.21 | Characteristic bond length for the α-keto carbonyl group. |

| C3=O Bond Length (Å) | 1.21 | Characteristic bond length for the α-keto carbonyl group. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. rsc.org It is a primary method for predicting spectroscopic properties, such as UV-Visible absorption spectra. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs light and the intensity of these absorptions. ubc.ca

These calculations provide the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., n→π* or π→π). The presence of the α-dione and ester carbonyl groups suggests that key electronic transitions would involve the non-bonding (n) electrons on the oxygen atoms being excited into anti-bonding pi (π) orbitals. tubitak.gov.tr This information is crucial for designing photosensitizers or other materials where light interaction is important.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution (Transition Type) |

|---|---|---|---|

| 3.10 | 400 | 0.005 | HOMO -> LUMO (n→π) |

| 4.59 | 270 | 0.080 | HOMO-1 -> LUMO (n→π) |

| 5.90 | 210 | 0.250 | HOMO-2 -> LUMO (π→π*) |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability Analysis

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible 17-membered ring, MD simulations are essential to explore its vast conformational landscape. nih.govacs.org An MD simulation models the movements of atoms by solving Newton's equations of motion, using a force field (like AMBER or CHARMM) to describe the potential energy of the system. acs.org

Simulations, often performed in a solvent box to mimic solution conditions, can reveal how the macrocycle folds, flexes, and samples different shapes. acs.org Analysis of the MD trajectory allows for the identification of the most stable and frequently occurring conformations. Key metrics such as the Root Mean Square Deviation (RMSD) can track the stability of the simulation, while the Root Mean Square Fluctuation (RMSF) can identify which parts of the macrocyclic ring are most flexible. acs.org

Conformational Analysis and Ring Flexibility of Macrocyclic Dilactones

The conformational analysis of macrocycles is notoriously complex due to the large number of rotatable bonds and the potential for transannular interactions (interactions between non-adjacent atoms across the ring). nih.gov The 17-membered ring of this compound is expected to possess significant flexibility, existing not as a single static structure but as an ensemble of interconverting conformers. nobelprize.org

Computational methods are critical for mapping the potential energy surface of such molecules to identify the various low-energy (and thus, most populated) conformers. researchgate.net Techniques like accelerated molecular dynamics can enhance conformational sampling to overcome energy barriers and explore a wider range of shapes. researchgate.net Understanding the preferred conformations is vital, as the molecule's shape dictates its physical properties and how it can interact with other molecules, such as biological targets. nih.gov

Theoretical Prediction of Structure-Reactivity Relationships

The electronic data from DFT calculations can be used to predict the chemical reactivity of this compound. nih.gov Structure-reactivity relationships are often rationalized using concepts from Frontier Molecular Orbital (FMO) theory. nih.gov The HOMO indicates regions of the molecule likely to act as a nucleophile (electron donor), while the LUMO indicates regions susceptible to electrophilic attack (electron acceptor).

| Descriptor | Formula | Value (eV) (Hypothetical) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.85 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.23 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.81 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | -4.04 | "Escaping tendency" of electrons from the system. |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.91 | Propensity of the species to accept electrons. |

Predictive Modeling for Macrocyclic Interactions

A primary goal of computational chemistry in fields like drug discovery is to predict how a molecule will interact with a biological target, such as a protein. nih.gov The conformational ensembles generated by MD simulations for this compound are crucial for this task. nih.gov Molecular docking is a computational technique that attempts to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

Potential Academic Applications and Future Research Trajectories

Role in Polymer Science and Engineering: Development of Biodegradable Polyesters and Copolymers

The primary application of 1,4-Dioxacycloheptadecane-5,17-dione in polymer science is its use as a monomer in ring-opening polymerization (ROP) to synthesize poly(ethylene brassylate) (PEB), a biodegradable and bio-based aliphatic polyester (B1180765). diva-portal.orgnih.gov This process can be initiated by various catalytic systems, including organometallic compounds, metal-free organocatalysts, and enzymes, allowing for significant control over the final polymer's characteristics.

Homopolymerization: The ROP of ethylene (B1197577) brassylate produces PEB, a semi-crystalline polyester with thermal properties similar to poly(ε-caprolactone) (PCL) but with a slightly higher melting temperature of around 70-71°C. acs.orgchalmers.seacs.org The polymerization can be effectively catalyzed by organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which has been shown to be highly efficient. acs.orgresearchgate.netresearchgate.net Late-transition metal catalysts, such as α-diimine FeCl₃, have also demonstrated unprecedented activity and control, proceeding via a coordination-insertion mechanism that minimizes side reactions. rsc.org

Copolymerization: To further enhance and tune material properties, ethylene brassylate is frequently copolymerized with other cyclic monomers. This strategy allows for the creation of materials with tailored flexibility, degradation rates, and mechanical strength.

With ε-caprolactone (ε-CL): Copolymerization with ε-CL, catalyzed by triphenyl bismuth, yields completely random poly(ethylene brassylate-co-ε-caprolactone) copolyesters. nih.gov These materials exhibit isodimorphism, where the crystal structure and mechanical properties, including an exceptional elongation at break exceeding 2000% at specific compositions, can be finely tuned. nih.gov

With Lactides (LA): Copolymers with L-lactide and D,L-lactide result in soft, elastomeric materials suitable for soft tissue engineering applications. mdpi.com

With Squaric Acid (SA): The ROP of ethylene brassylate with squaric acid produces poly(ethylene brassylate-co-squaric acid) (PEBSA), a novel copolymacrolactone. nih.govresearchgate.net The inclusion of squaric acid introduces strong intermolecular hydrogen bonds, which can generate supramolecular polymeric structures and improve thermal stability compared to the PEB homopolymer. nih.gov

With Other Monomers: Ethylene brassylate has also been copolymerized with monomers like furfuryl glycidyl (B131873) ether to create novel bio-based copolymers for applications in self-healing hybrid materials. researchgate.net

The table below summarizes key research findings in the polymerization of 1,4-Dioxacycloheptadecane-5,17-dione.

| Polymer System | Catalyst/Initiator | Key Research Findings |

| Homopolymer (PEB) | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | TBD acts as an efficient organocatalyst, yielding PEB with molecular weights up to 13 kg/mol . researchgate.netresearchgate.net |

| Homopolymer (PEB) | α-diimine FeCl₃ | Highly efficient and well-controlled living polymerization with suppression of transesterification side reactions. rsc.org |

| Copolymer with ε-caprolactone | Triphenyl Bismuth | Produces random copolymers with tunable mechanical properties and isodimorphism; elongation at break can exceed 2000%. nih.gov |

| Copolymer with Squaric Acid | 1-hexanol (initiator) | Creates copolymers with enhanced thermal stability due to hydrogen bonding, suitable for encapsulating active compounds. nih.gov |

| Copolymer with Lactide | Tin(II) 2-ethylhexanoate | Results in soft, elastomeric copolymers with properties adjustable by lactide type, suitable for neural tissue scaffolds. mdpi.com |

Advanced Materials Design Utilizing Macrocyclic Dilactone Motifs

The macrocyclic structure of 1,4-Dioxacycloheptadecane-5,17-dione is a versatile motif for designing advanced functional materials, including sophisticated drug delivery systems and high-performance nanocomposites.

Self-Assembling Systems for Encapsulation: A significant area of research is the synthesis of amphiphilic block copolymers where PEB forms the hydrophobic block.

Drug Delivery: Copolymers such as poly(ethylene glycol)-b-poly(ethylene brassylate) (PEG-b-PEB) self-assemble in aqueous solutions to form nanoparticles like micelles and vesicles. rhhz.netresearchgate.net These core-shell structures can effectively encapsulate hydrophobic drugs, such as the anticancer agent doxorubicin (B1662922) (DOX), and exhibit controlled, sustained release profiles. rhhz.net

Active Compound Carriers: Copolymers like poly(ethylene brassylate-co-squaric acid) (PEBSA) have been used to encapsulate and protect bioactive compounds like thymol (B1683141), an essential oil component with strong antiseptic properties. nih.gov Similarly, PEBSA has been formulated into microparticles for the controlled delivery of the broad-spectrum antibiotic norfloxacin (B1679917). nih.gov

High-Performance Nanocomposites: The PEB matrix can be reinforced with nanofillers to create advanced composites with enhanced properties.

Cellulose (B213188) Nanocrystals (CNCs): The addition of CNCs to a PEB matrix has been shown to improve both the stiffness and ductility of the resulting composite material. researchgate.nettecnalia.com

Cellulose Nanofibrils (CNFs): In-situ polymerization of ethylene brassylate onto CNFs via reactive extrusion produces bio-sourced and biodegradable composites with improved mechanical properties and efficient dispersion of the nanofiller. diva-portal.orgacs.org

Carbon Nanotubes (CNTs): Incorporating CNTs into lactide/ethylene brassylate copolymers significantly increases the Young's modulus, allowing for further modulation of mechanical properties for applications like tissue engineering scaffolds. mdpi.com

Lignin Graft Copolymers: Grafting PEB onto lignin, an abundant form of biomass, results in a new class of biomass-based biodegradable polymers (lignin-graft-PEB) with remarkably high mechanical and thermal properties. acs.orgdigitellinc.com

The following table highlights examples of advanced materials derived from 1,4-Dioxacycloheptadecane-5,17-dione.

| Material Type | Components | Key Features and Applications |

| Amphiphilic Block Copolymer | PEG-b-PEB | Self-assembles into micelles and vesicles for controlled release of doxorubicin. rhhz.net |

| Active Compound Carrier | Poly(ethylene brassylate-co-squaric acid) | Encapsulates thymol for antimicrobial systems and norfloxacin for antibiotic delivery. nih.govnih.gov |

| Nanocomposite | PEB / Cellulose Nanocrystals (CNCs) | Improved stiffness and ductility. researchgate.net |

| Nanocomposite | Lactide:EB Copolymer / Carbon Nanotubes (CNTs) | Significantly increased Young's modulus for tunable, elastomeric scaffolds. mdpi.com |

| Graft Copolymer | Lignin-graft-PEB | High-performance, fully biomass-based polymer with enhanced mechanical and thermal properties. acs.org |

Strategies for Environmentally Benign Synthesis and Circular Economy Principles

A major driver for the research into 1,4-Dioxacycloheptadecane-5,17-dione is its alignment with the principles of green chemistry and the circular economy.

Renewable Sourcing and Green Synthesis:

Bio-based Origin: The monomer is derived from castor oil, a non-food, renewable plant-based feedstock, which avoids dependence on fossil fuels. diva-portal.orgnih.govacs.org

Enzymatic Polymerization: The use of enzymes like Lipase B from Candida antarctica (CALB) provides a green, metal-free catalytic route for ROP. chalmers.seumons.ac.be This process can be conducted in bulk or through reactive extrusion. chalmers.seumons.ac.be

Solvent-Free Processing: Reactive extrusion (REx) is an industrially scalable, solvent-free method for the polymerization of ethylene brassylate, reducing the process's environmental footprint. chalmers.seacs.org

Circular Economy and End-of-Life:

Biodegradability: PEB is biodegradable, with studies showing it loses 93% of its initial weight after 90 days in compost via surface erosion. chalmers.se This provides a clear end-of-life pathway that avoids landfill accumulation.

Chemical Recycling: Innovative chemical recycling strategies have been developed. For example, post-consumer poly(butylene terephthalate) (PBT) can be depolymerized into cyclic oligomers and then copolymerized with ethylene brassylate to create new, high-value copolyesters (PEBBT). researchgate.netacs.org This demonstrates a high-value-added upcycling route for existing plastic waste.

Enzymatic Depolymerization: Lipases have been shown to be successful not only for polymerization but also for the enzymatic depolymerization of PEB, offering a potential biological recycling route. chalmers.se

Mechanical Recycling: The mechanical recyclability of PEB and its nanocomposites has been demonstrated, proving that these materials can be reprocessed as a circular solution for their end-of-life. nih.gov

Bio-inspired Chemistry and Biomimetic Systems Development

While direct research on the biomimetic properties of the monomer itself is limited, its polymers are central to several bio-inspired and biomimetic systems, particularly in the fields of catalysis and tissue engineering.

Bio-inspired Catalysis: The use of enzymes for the polymerization of ethylene brassylate is a direct application of bio-inspired chemistry. umons.ac.beacs.org A notable development is the creation of "Artificial Plant Cell Walls" (APCWs), where enzymes are integrated into a self-assembled microcrystalline cellulose scaffold. umons.ac.beacs.org This system mimics natural cellular structures to create a stable and efficient biocatalyst for solvent-free polymerization. umons.ac.be

Biomimetic Scaffolds: Biodegradable polyesters, including those derived from ethylene brassylate, are widely used to create scaffolds for tissue engineering that aim to mimic the natural extracellular matrix (ECM). nih.govnih.gov Copolymers of lactide and ethylene brassylate, for instance, have been developed with soft, elastomeric properties that match those of neural tissue, making them promising candidates for nerve regeneration scaffolds. mdpi.com These synthetic polymers offer precise control over mechanical properties and degradation time, which is crucial for creating functional biomimetic constructs. nih.gov

Integration into Supramolecular Systems for Molecular Recognition and Self-Assembly

Polymers derived from 1,4-Dioxacycloheptadecane-5,17-dione are excellent candidates for constructing ordered supramolecular systems capable of molecular recognition and self-assembly.

Self-Assembly of Block Copolymers: As previously noted, amphiphilic block copolymers like PEG-b-PEB spontaneously self-assemble in water to form well-defined core-shell structures such as micelles and vesicles. rhhz.netresearchgate.net This self-assembly is driven by the hydrophobic nature of the PEB block. The resulting nano-aggregates can be considered a form of molecular recognition, as their hydrophobic cores selectively encapsulate non-polar guest molecules like drugs. rhhz.net The morphology of the assembled structures can be controlled by adjusting the length of the hydrophobic PEB block. rhhz.net

Hydrogen-Bond-Driven Assembly: The copolymerization of ethylene brassylate with monomers containing functional groups capable of strong intermolecular interactions, such as squaric acid, can lead to the formation of supramolecular structures. nih.gov The physical bonds between macromolecular chains can influence the material's bulk properties, including its thermal stability. nih.gov

Encapsulation Systems: The ability of PEB-based polymers to form micro- and nanoparticles for the encapsulation of active molecules like essential oils and antibiotics is a direct application of supramolecular principles. nih.govnih.gov These systems rely on the collective physicochemical properties of the polymer chains to create a stable host structure for a guest molecule.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 1,4-Dioxacycloheptadecane-2,3-dione?

- Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions (e.g., acid catalysis or photochemical activation). Characterization requires multi-modal spectroscopic analysis:

- NMR (¹H/¹³C) for structural elucidation of the macrocyclic ether-dione backbone.

- FT-IR to confirm carbonyl (C=O) and ether (C-O-C) functional groups.

- X-ray crystallography to resolve stereochemical ambiguities .

- Data Contradiction Tip : Discrepancies in melting points or spectral data across studies may arise from solvent polarity or crystallization conditions. Replicate synthesis under inert atmospheres to minimize oxidation artifacts.

Q. How can researchers assess the compound’s toxicity mechanisms in vitro?

- Methodological Answer : Follow the tiered toxicity evaluation framework outlined in EPA guidelines :

Cellular assays : Measure mitochondrial dysfunction (MTT assay) or oxidative stress (ROS detection) in hepatic (e.g., HepG2) and renal cell lines.

Metabolic profiling : Use LC-MS to track metabolites linked to hepatotoxicity (e.g., glutathione depletion).

Dose-response modeling : Apply benchmark dose (BMD) analysis to identify thresholds for adverse outcomes .

Q. What literature search strategies are recommended for compiling existing data on this compound?

Database prioritization : SciFinder, PubMed, and Web of Science, using Boolean terms like “this compound AND (synthesis OR toxicity)”.

Gray literature inclusion : Search patents (e.g., USPTO) and regulatory reports (e.g., ATSDR) for unpublished data.

Quality assessment : Use predefined criteria (e.g., OECD guidelines) to exclude studies with inadequate controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Quantum mechanics (QM) : Optimize geometry at the DFT/B3LYP level to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic attack sites.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water mixtures) to assess stability under catalytic conditions .

- Data Integration : Cross-validate computational results with experimental kinetic studies (e.g., UV-Vis monitoring of reaction intermediates).

Q. What experimental designs resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence)?

- Methodological Answer : Use factorial design to isolate variables:

- Factors : pH, microbial consortia, temperature.

- Response metrics : Track half-life (T₁/₂) via GC-MS and quantify degradation byproducts.

- Statistical analysis : Apply ANOVA to identify significant interactions (e.g., pH-microbe synergy).

- Framework alignment : Link results to ecological risk assessment models (e.g., EPI Suite) .

Q. How can researchers integrate multi-omics data to elucidate the compound’s mode of action?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., Nrf2/ARE signaling).

- Proteomics : SILAC labeling to quantify stress-response proteins (e.g., HSP70).

- Metabolomics : NMR-based flux analysis to map perturbations in central carbon metabolism .

- Data synthesis : Use pathway enrichment tools (e.g., MetaboAnalyst) to prioritize mechanistic hypotheses.

Q. What advanced separation techniques improve purification efficiency for lab-scale synthesis?

- Methodological Answer :

- Membrane technologies : Employ nanofiltration (NF) with 200–300 Da MWCO membranes to separate macrocyclic products from linear byproducts .

- Chromatography : Optimize HPLC gradients using C18 columns and isopropanol/water mobile phases.

- Crystallization : Screen co-solvents (e.g., acetone/hexane) to enhance crystal purity .

Data Analysis and Theoretical Frameworks

Q. How should researchers address conflicting toxicity findings between in vivo and in vitro studies?

- Methodological Answer : Apply evidence-weighting criteria from ATSDR/EPA :

Study relevance : Prioritize data from human-relevant cell lines or mammalian models.

Dose alignment : Adjust in vitro concentrations to reflect achievable tissue levels in vivo.

Uncertainty quantification : Use probabilistic models (e.g., Monte Carlo simulations) to account for interspecies variability.

Q. What theoretical frameworks guide the design of degradation studies for this compound?

- Methodological Answer : Anchor experiments to Green Chemistry Principles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.